Cas no 1807108-84-4 (3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride)

3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride 化学的及び物理的性質
名前と識別子
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- 3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride
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- インチ: 1S/C9H4ClF7/c10-3-4-1-2-5(8(12,13)14)6(7(4)11)9(15,16)17/h1-2H,3H2
- InChIKey: KJMGFICPZJUNEX-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC(C(F)(F)F)=C(C(F)(F)F)C=1F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 259
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 0
3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013010601-1g |
3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride |
1807108-84-4 | 97% | 1g |
1,564.50 USD | 2021-05-31 |
3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
3,4-Bis(trifluoromethyl)-2-fluorobenzyl chlorideに関する追加情報
Introduction to 3,4-Bis(trifluoromethyl)-2-fluorobenzyl Chloride (CAS No. 1807108-84-4)
3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1807108-84-4, features a benzyl chloride core substituted with two trifluoromethyl groups at the 3rd and 4th positions, and a fluorine atom at the 2nd position. Such a configuration imparts distinct electronic and steric characteristics, making it a valuable intermediate in synthetic chemistry.
The trifluoromethyl group is a key functional moiety in modern drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of multiple trifluoromethyl groups in 3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride further amplifies these effects, potentially making it a powerful building block for the development of novel therapeutic agents. Additionally, the fluorine atom at the 2nd position introduces additional electronic tunability, allowing for fine-tuning of pharmacokinetic properties.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their role in enhancing drug efficacy and bioavailability. Studies have demonstrated that fluorine atoms can influence molecular interactions at the atomic level, leading to improved pharmacological profiles. For instance, fluorinated benzylic chlorides have been explored as intermediates in the synthesis of protease inhibitors, which are critical in treating conditions such as HIV and cancer. The compound’s structure suggests potential applications in this domain, particularly in designing molecules with enhanced binding affinity and resistance to enzymatic degradation.
The synthesis of 3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride involves multi-step organic transformations that require precise control over reaction conditions. The introduction of multiple fluorine and trifluoromethyl groups necessitates the use of specialized reagents and catalysts to achieve high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzyl chloride core while maintaining regioselectivity. These synthetic strategies are crucial for producing compounds with complex substituents like those found in this molecule.
One of the most compelling aspects of 3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride is its versatility as a synthetic intermediate. Researchers have leveraged its reactive chloro group to introduce various functional moieties into larger molecular frameworks. For example, it can be used to synthesize peptidomimetics—molecules that mimic the behavior of natural peptides but with improved stability and bioavailability. Such peptidomimetics are being investigated for their potential in treating neurological disorders and inflammatory diseases.
The pharmaceutical industry has also explored fluorinated benzylic compounds as precursors for kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating fluorine atoms into kinase inhibitors derived from 3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride, researchers aim to enhance target binding affinity while minimizing off-target effects. Preliminary studies suggest that such modifications can lead to more potent and selective kinase inhibitors.
Agrochemical applications of this compound are equally promising. The trifluoromethyl group is known to improve the environmental persistence of agrochemicals, ensuring prolonged activity against pests and pathogens. Additionally, the electron-withdrawing nature of fluorine atoms can enhance the herbicidal or insecticidal properties of derived compounds. As sustainable agriculture gains prominence, there is increasing demand for agrochemicals that offer high efficacy with minimal environmental impact—a role that compounds like 3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride could potentially fulfill.
The computational modeling of 3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride has provided valuable insights into its interactions with biological targets. Molecular dynamics simulations have revealed how the presence of multiple fluorine atoms influences protein-ligand binding affinity and kinetics. These studies not only aid in rational drug design but also help predict potential side effects associated with fluorinated compounds. Such computational approaches are becoming indispensable tools in modern medicinal chemistry.
In conclusion,3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride (CAS No. 1807108-84-4) represents a fascinating compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features—particularly the combination of multiple trifluoromethyl groups and a fluorine atom—make it a versatile intermediate for synthesizing high-value molecules. As research continues to uncover new therapeutic targets and sustainable agricultural solutions,3,4-Bis(trifluoromethyl)-2-fluorobenzyl chloride is poised to play an increasingly important role in addressing global challenges in health and food security.
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